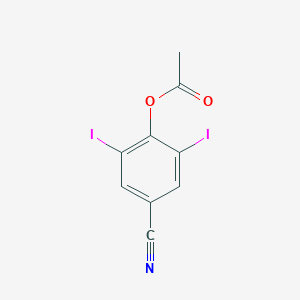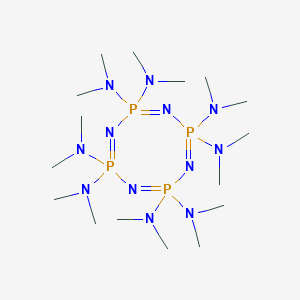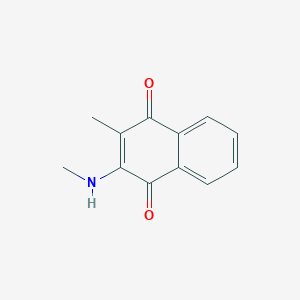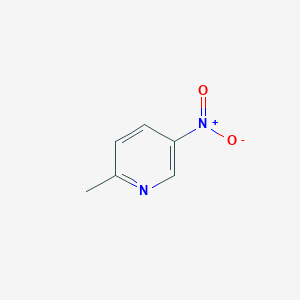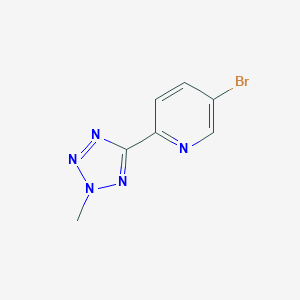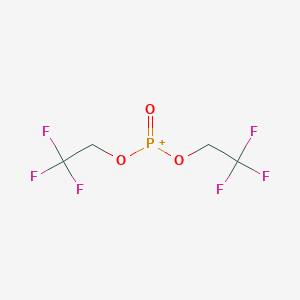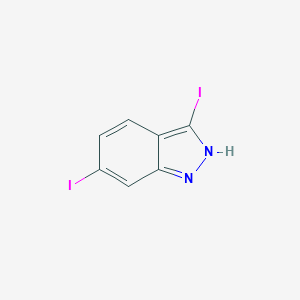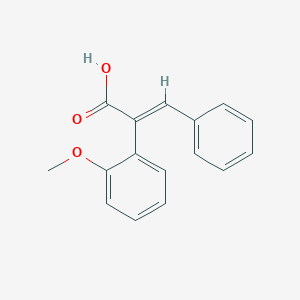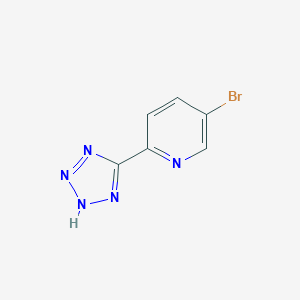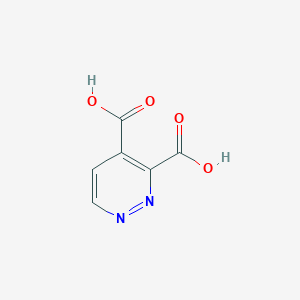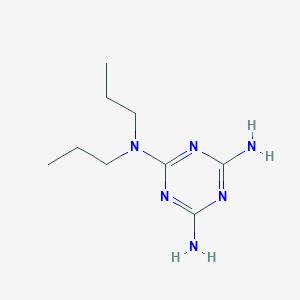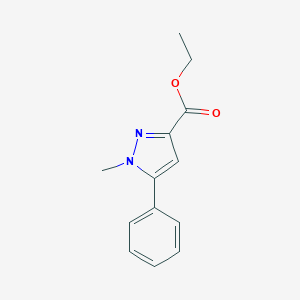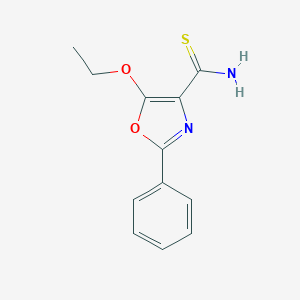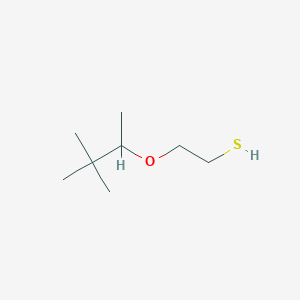
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane, also known as tert-butylthioethanol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiol derivative of tert-butanol and is widely used in various fields, including organic synthesis, biochemistry, and medicinal chemistry.
科学的研究の応用
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has several potential applications in scientific research. It is commonly used as a reducing agent in organic synthesis reactions, where it can reduce various functional groups such as ketones, aldehydes, and nitro groups. Additionally, this compound can be used as a thiol protecting group in peptide synthesis, where it can protect cysteine residues from oxidation during peptide bond formation. In biochemistry, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is used as a reducing agent for disulfide bonds in proteins and as a thiol blocking agent in enzyme assays. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system and as a precursor for radiolabeled compounds for imaging studies.
作用機序
The mechanism of action of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is primarily related to its thiol group. This compound can act as a reducing agent by donating electrons to other molecules, which can lead to the formation of new chemical bonds. Additionally, the thiol group can form covalent bonds with other molecules, such as proteins, which can alter their function. The unique properties of this compound make it a valuable tool in various scientific fields.
生化学的および生理学的効果
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have several biochemical and physiological effects. In biochemistry, this compound can interact with proteins and enzymes, altering their function and activity. In physiology, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been investigated for its potential as a neuroprotective agent, where it can protect neurons from damage caused by various neurotoxins.
実験室実験の利点と制限
The advantages of using 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in lab experiments include its high yield, ease of synthesis, and unique properties. This compound can be used as a reducing agent, thiol blocking agent, and thiol protecting group, making it a versatile tool in various scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for proper handling and storage. Additionally, the thiol group can react with other molecules, leading to unwanted side reactions or interference with experimental results.
将来の方向性
There are several future directions for research involving 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. One potential area of interest is the development of new drug delivery systems using this compound. Additionally, the use of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in imaging studies could be investigated further, particularly in the development of radiolabeled compounds for PET or SPECT imaging. Finally, the potential neuroprotective properties of this compound could be explored further, particularly in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's. Overall, the unique properties of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane make it a valuable tool in various scientific fields, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is relatively simple and involves the reaction of tert-butanol with hydrogen sulfide in the presence of a catalyst. The reaction yields 2-(beta-Mercaptoethoxy)-3,3-dimethylbutaneiol, which is then oxidized using hydrogen peroxide to produce 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. The yield of this reaction is typically high, and the compound can be purified using standard methods such as distillation or chromatography.
特性
CAS番号 |
10160-73-3 |
|---|---|
製品名 |
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane |
分子式 |
C8H18OS |
分子量 |
162.3 g/mol |
IUPAC名 |
2-(3,3-dimethylbutan-2-yloxy)ethanethiol |
InChI |
InChI=1S/C8H18OS/c1-7(8(2,3)4)9-5-6-10/h7,10H,5-6H2,1-4H3 |
InChIキー |
BAORTNFUUYRNKI-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OCCS |
正規SMILES |
CC(C(C)(C)C)OCCS |
同義語 |
2-(1,2,2-Trimethylpropoxy)ethanethiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



